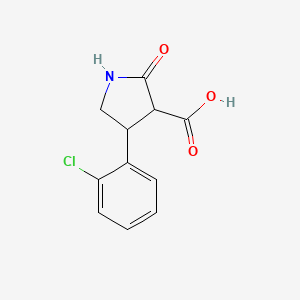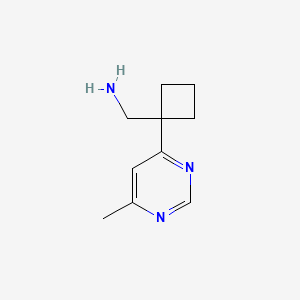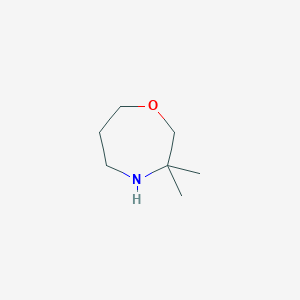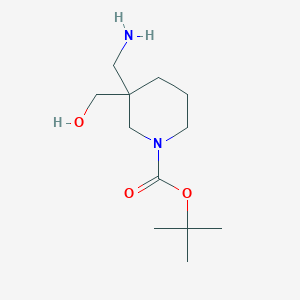
5-Bromo-2-(4-methoxybenzyloxy)-benzonitrile
Übersicht
Beschreibung
5-Bromo-2-(4-methoxybenzyloxy)-benzonitrile, also known as 5-Bromo-2-MBB, is a brominated benzonitrile compound with a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
One significant application of derivatives related to 5-Bromo-2-(4-methoxybenzyloxy)-benzonitrile is in the field of photodynamic therapy (PDT) for cancer treatment. A study highlights the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivatives containing Schiff base, demonstrating properties very useful for PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Degradation Studies
Another relevant research area is the microbial degradation of benzonitrile herbicides, including bromoxynil, which shares a structural similarity with this compound. These studies provide insights into degradation pathways, persistent metabolites, and the diversity of degrader organisms, which are critical for understanding the environmental fate of these compounds (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Antimicrobial and Antioxidant Properties
Research into marine algae-derived bromophenols, which include compounds structurally related to this compound, has demonstrated their potential antimicrobial and antioxidant properties. These compounds, isolated from the marine red alga Rhodomela confervoides, show moderate activity against several strains of bacteria, suggesting their applicability in developing new antimicrobial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Eigenschaften
IUPAC Name |
5-bromo-2-[(4-methoxyphenyl)methoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c1-18-14-5-2-11(3-6-14)10-19-15-7-4-13(16)8-12(15)9-17/h2-8H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBDISIKGUJYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1471869.png)
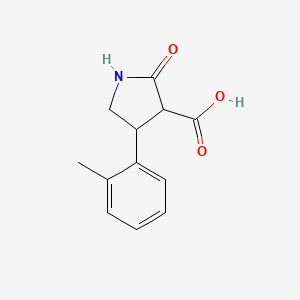

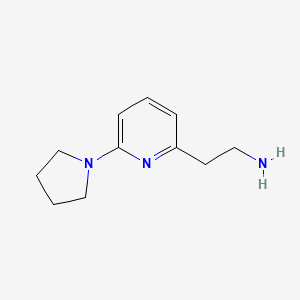
![1,4-Dioxa-8-azadispiro[4.0.5(6).4(5)]pentadecane](/img/structure/B1471874.png)
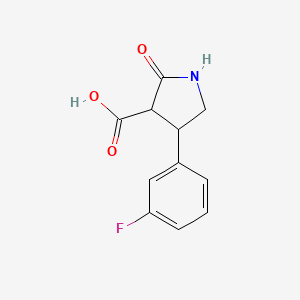

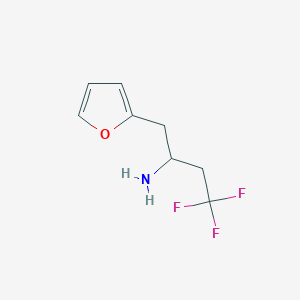
![6-Bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B1471883.png)
![N-[2-(4-bromophenyl)ethyl]oxolan-3-amine](/img/structure/B1471886.png)
